molecular formula C6H14O4S B14471595 2-(Ethanesulfonyl)-1,1-dimethoxyethane CAS No. 71185-74-5

2-(Ethanesulfonyl)-1,1-dimethoxyethane

Cat. No.: B14471595
CAS No.: 71185-74-5
M. Wt: 182.24 g/mol
InChI Key: YXJVEZOCWBEDIP-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-1,1-dimethoxyethane is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of an ethanesulfonyl group attached to a 1,1-dimethoxyethane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-1,1-dimethoxyethane typically involves the reaction of ethanesulfonyl chloride with 1,1-dimethoxyethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

EtSO2Cl+CH3OCH2CH2OCH3EtSO2CH2CH2OCH3+HCl\text{EtSO}_2\text{Cl} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{EtSO}_2\text{CH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} EtSO2​Cl+CH3​OCH2​CH2​OCH3​→EtSO2​CH2​CH2​OCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-1,1-dimethoxyethane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The methoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides or thiols

    Substitution: Various substituted ethanesulfonyl derivatives

Scientific Research Applications

2-(Ethanesulfonyl)-1,1-dimethoxyethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-1,1-dimethoxyethane involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.

    2-(Trimethylsilyl)ethanesulfonyl chloride: Contains a trimethylsilyl group, used in amine protection and activation.

    Ethanesulfonyl chloride: Lacks the dimethoxyethane moiety, used in various sulfonylation reactions.

Uniqueness

2-(Ethanesulfonyl)-1,1-dimethoxyethane is unique due to the presence of both the ethanesulfonyl and dimethoxyethane groups. This combination imparts specific reactivity and solubility properties, making it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

71185-74-5

Molecular Formula

C6H14O4S

Molecular Weight

182.24 g/mol

IUPAC Name

2-ethylsulfonyl-1,1-dimethoxyethane

InChI

InChI=1S/C6H14O4S/c1-4-11(7,8)5-6(9-2)10-3/h6H,4-5H2,1-3H3

InChI Key

YXJVEZOCWBEDIP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(OC)OC

Origin of Product

United States

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